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Compound of Interest

Compound Name: 2-Morpholin-4-YL-2-oxoethanol

Cat. No.: B118212 Get Quote

In the landscape of modern drug discovery, the morpholine ring stands out as a privileged

scaffold, integral to the development of numerous targeted therapies, particularly in oncology.

Its unique physicochemical properties often contribute to enhanced potency, selectivity, and

favorable pharmacokinetic profiles of small molecule inhibitors. This guide provides a

comparative overview of prominent morpholine-based inhibitors targeting key kinases in critical

cellular signaling pathways: Phosphoinositide 3-kinase (PI3K), DNA-dependent protein kinase

(DNA-PK), and Ataxia-telangiectasia mutated (ATM) kinase.

For the purpose of this comparison, we consider the basic structure of "2-Morpholin-4-YL-2-
oxoethanol" as a foundational representation of a simple morpholine-containing chemical

entity. While this specific molecule is not a characterized inhibitor, it serves to illustrate the core

morpholine motif that is elaborated upon in the potent and selective inhibitors discussed herein.

The comparison will focus on three well-documented inhibitors: ZSTK474 (a PI3K inhibitor),

NU7441 (a DNA-PK inhibitor), and KU-55933 (an ATM inhibitor).

Overview of Compared Morpholine-Based Inhibitors
ZSTK474 is a pan-Class I PI3K inhibitor, a family of lipid kinases that are central to the

PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers,

promoting cell growth, proliferation, and survival.[1][2][3] The morpholine moieties in ZSTK474

are crucial for its potent activity, with one of the morpholine oxygens acting as a key hydrogen

bond acceptor in the ATP-binding pocket of the PI3K enzyme.[4]
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NU7441, also known as KU-57788, is a highly potent and selective inhibitor of DNA-PK, a

serine/threonine protein kinase that plays a pivotal role in the non-homologous end joining

(NHEJ) pathway for DNA double-strand break repair.[5] By inhibiting DNA-PK, NU7441 can

sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[6][7]

KU-55933 is a specific and potent inhibitor of ATM kinase, another critical regulator of the DNA

damage response (DDR).[8][9] ATM is activated by DNA double-strand breaks and initiates a

signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[10][11] Inhibition of

ATM can compromise the ability of cancer cells to repair their DNA, leading to increased cell

death.[8][12]

Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro potency of the selected morpholine-based inhibitors

against their primary targets and other related kinases. The data is presented as IC50 values,

which represent the concentration of the inhibitor required to reduce the activity of the enzyme

by 50%.

Inhibitor Primary Target IC50 (nM)
Selectivity Profile
(IC50 in nM)

ZSTK474 PI3Kα 16[13]
PI3Kβ: 44, PI3Kδ: 5,

PI3Kγ: 49[13]

PI3K

(immunoprecipitated)
37[14]

NU7441 DNA-PK 14

mTOR: >10,000,

PI3K: >10,000, ATM:

>10,000, ATR:

>10,000

KU-55933 ATM 13[15]

DNA-PK: 2,500,

mTOR: 9,300, PI3K:

16,600, ATR:

>100,000[15]

Ki 2.2[8]
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Signaling Pathways and Points of Inhibition
The following diagrams illustrate the key signaling pathways targeted by these inhibitors and

the experimental workflow for their characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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